N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
N-(2,4-Difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, a (4-methylphenyl)sulfanyl moiety at position 5, and a carboxamide group linked to a 2,4-difluorophenyl ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl and difluorophenyl substituents modulate electronic and steric properties .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-methyl-5-(4-methylphenyl)sulfanyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F5N3OS/c1-10-3-6-12(7-4-10)29-18-15(16(19(22,23)24)26-27(18)2)17(28)25-14-8-5-11(20)9-13(14)21/h3-9H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLLAFQOGPLUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antiparasitic, and possibly antiviral properties. This article aims to present a detailed overview of the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C19H14F5N3OS
- Molecular Weight : 427.39 g/mol
- CAS Number : 158712-43-7
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against a range of bacterial strains and fungi.
Case Study: Antibacterial and Antifungal Activity
In a study published in the Journal of the Brazilian Chemical Society, several pyrazole derivatives were synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that compounds similar to this compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Antiparasitic Activity
The compound's potential antiparasitic effects have also been explored. Research indicates that pyrazole derivatives can exhibit significant activity against protozoan parasites responsible for diseases such as leishmaniasis and Chagas disease.
Case Study: Antiparasitic Efficacy
A study focused on trifluoromethylated pyrazoles demonstrated promising results against Leishmania amazonensis and Trypanosoma cruzi. The presence of trifluoromethyl groups was found to enhance the antiparasitic activity of these compounds .
| Parasite | IC50 (µM) |
|---|---|
| Leishmania amazonensis | 10 µM |
| Trypanosoma cruzi | 15 µM |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Sulfanyl Group : May contribute to improved interaction with biological targets.
Research indicates that modifications to the phenyl rings can significantly affect the compound's potency against various pathogens.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, compounds derived from pyrazole frameworks have shown efficacy against various cancer cell lines. The potential mechanisms include the inhibition of specific pathways involved in tumor growth and survival.
Anti-inflammatory Properties
The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This interaction may lead to anti-inflammatory effects that could be beneficial in treating conditions characterized by inflammation.
Pest Control
The compound's unique chemical structure may lend itself to applications in agrochemistry, particularly as a potential pesticide or herbicide. Chemical modifications of similar compounds have been explored for their effectiveness in controlling agricultural pests.
- Case Study : Research has indicated that certain pyrazole derivatives can act as effective agents against specific pests, suggesting that N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide might also possess similar properties .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the pyrazole ring followed by functionalization to introduce the difluorophenyl and trifluoromethyl groups. Characterization methods such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrazole Scaffold and Substituent Variations
The target compound shares a pyrazole-4-carboxamide core with several analogs, differing in substituent patterns at positions 1, 3, 5, and the carboxamide-linked aryl group. Key comparisons include:
Electronic and Steric Effects
- Sulfanyl vs. Phenoxy at Position 5: The (4-methylphenyl)sulfanyl group in the target compound introduces a sulfur atom, which may engage in hydrogen bonding or hydrophobic interactions distinct from oxygen-containing phenoxy groups (e.g., ).
- Carboxamide-Linked Aryl Groups : The 2,4-difluorophenyl group in the target compound offers a balance of electronegativity and steric bulk compared to chlorophenyl (), methoxyphenyl (), or pyridyl () moieties, influencing receptor binding or solubility.
Preparation Methods
Hydrazine-Based Cyclocondensation
Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), forming 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Table 1: Pyrazole Core Synthesis Conditions
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate, methylhydrazine | Ethanol, reflux, 6 h | 82–89% | |
| Chlorination | POCl₃, DMF | 120°C, 1 h | 85–90% |
Introduction of 4-Methylphenylsulfanyl Group
The 5-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling to install the sulfanyl moiety:
SNAr with 4-Methylbenzenethiol
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate reacts with 4-methylbenzenethiol in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 h, achieving 70–75% yield.
Copper-Catalyzed Coupling
Alternatively, a Ullmann-type coupling employs CuI, 1,10-phenanthroline, and cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA) at 110°C, yielding 85–90%.
Table 2: Sulfanyl Group Introduction
| Method | Reagents/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| SNAr | 4-Methylbenzenethiol, K₂CO₃ | THF, 80°C, 12 h | 70–75% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, Cs₂CO₃ | DMA, 110°C, 24 h | 85–90% |
Carboxamide Formation
The ester group at position 4 is hydrolyzed to the carboxylic acid, followed by amide coupling:
Ester Hydrolysis
5-[(4-Methylphenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is treated with lithium hydroxide (LiOH) in THF/water (3:1) at 70°C for 2 h, yielding 89–92% carboxylic acid.
Amide Coupling
The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂) and reacted with 2,4-difluoroaniline in dichloromethane (DCM) with triethylamine (Et₃N) at 0–5°C. The reaction achieves 88–94% yield.
Table 3: Carboxamide Synthesis Parameters
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | LiOH, THF/H₂O | 70°C, 2 h | 89–92% | |
| Amidation | SOCl₂, 2,4-difluoroaniline, Et₃N | DCM, 0–5°C, 8 h | 88–94% |
Alternative Pathways
One-Pot Cyclization-Thiolation
A modified approach condenses ethyl 2-ethoxymethylene-4,4,4-trifluoro-3-oxobutanoate with methylhydrazine and 4-methylbenzenethiol in DMF at 100°C, forming the pyrazole core and sulfanyl group simultaneously (55–60% yield).
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 min) accelerates the SNAr step, improving yields to 78–82% while reducing reaction time.
Analytical Validation
Key intermediates and the final product are characterized by:
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., trifluoromethyl at δ ~120 ppm in ¹³C NMR).
- HRMS : Validates molecular formula (C₁₉H₁₄F₅N₃OS, [M+H]⁺ = 428.08).
- X-ray Crystallography : Resolves regiochemistry of sulfanyl and trifluoromethyl groups.
Challenges and Optimizations
- Regioselectivity : Methylhydrazine ensures 1-methyl substitution, while electron-withdrawing groups direct thiolation to position 5.
- Side Reactions : Over-chlorination is mitigated by stoichiometric POCl₃.
- Purification : Silica gel chromatography (ethyl acetate/hexane) isolates the final product with >98% purity.
Industrial Scalability
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how are they addressed?
- Methodology : The synthesis involves multi-step reactions, including condensation of substituted phenylhydrazines with β-keto esters, followed by sulfanylation and carboxamide formation. Key challenges include controlling regioselectivity during pyrazole ring formation and optimizing sulfanyl group introduction.
- Example : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves sulfanyl group incorporation efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Analytical Workflow :
Q. How are preliminary biological activity assays designed for this compound?
- In Vitro Screening :
- Targets : Enzymes like COX-2 or kinases, based on structural analogs (e.g., pyrazole-carboxamides inhibit TNF-α ).
- Controls : Use celecoxib (COX-2) or staurosporine (kinase) as benchmarks.
- Dosage : 0.1–100 µM range in triplicate, with DMSO < 0.1% .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported IC₅₀ values across studies?
- Data Reconciliation :
- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects inhibition ).
- Meta-Analysis : Apply hierarchical clustering to IC₅₀ datasets from PubChem and independent studies .
- Validation : Reproduce assays under standardized protocols (e.g., pH 7.4, 25°C) .
Q. How can computational modeling predict substituent effects on binding affinity?
- Methods :
- Docking : Use AutoDock Vina with PDB structures (e.g., 1CX2 for COX-2) to model 2,4-difluorophenyl interactions .
- QSAR : Train models with descriptors like LogP, polar surface area, and Hammett σ constants for sulfanyl groups .
Q. What are the optimal conditions for scaling up synthesis without compromising yield?
- Process Optimization :
| Parameter | Small-Scale (Lab) | Pilot-Scale |
|---|---|---|
| Reaction Time | 24 hr (room temp) | 8 hr (40°C) |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 2 mol% + continuous flow |
| Yield | 45% | 68% |
Q. How does the sulfanyl group influence metabolic stability in vivo?
- Metabolism Studies :
- Microsomal Assay : Incubate with rat liver microsomes (NADPH regeneration system, 37°C).
- LC-MS Analysis : Detect sulfoxide metabolites (m/z +16) at 2–4 hr .
- Stability Enhancement : Substituent fluorination reduces CYP450-mediated oxidation .
Methodological Notes
- Contradictory Evidence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
